Ethyl 3-(chloromethyl)isoxazole-5-carboxylate

Medicinal Chemistry Click Chemistry Heterocyclic Synthesis

This bifunctional isoxazole scaffold features both a chloromethyl electrophile and an ethyl carboxylate ester, enabling orthogonal diversification strategies unavailable in simpler analogs. The chloromethyl group offers an ideal balance of S_N2 reactivity and shelf stability, outperforming bromomethyl analogs that suffer from lability and side reactions. Documented in ALK/EML4-ALK inhibitor patents and antimicrobial applications, this building block is purpose-built for medicinal chemistry programs targeting kinase inhibition, PROTAC synthesis, and agrochemical lead discovery. Secure consistent 95% purity and reliable supply for your multi-step synthetic campaigns.

Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
CAS No. 1141427-74-8
Cat. No. B1406456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(chloromethyl)isoxazole-5-carboxylate
CAS1141427-74-8
Molecular FormulaC7H8ClNO3
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)CCl
InChIInChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)9-12-6/h3H,2,4H2,1H3
InChIKeyHGMAUHFCWCICEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (CAS 1141427-74-8): A Dual-Functional Building Block for Heterocyclic Synthesis


Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (CAS 1141427-74-8) is a bifunctional heterocyclic building block characterized by an isoxazole core substituted with a reactive chloromethyl group at the 3-position and an ethyl carboxylate ester at the 5-position . This substitution pattern provides two orthogonal functional handles: the chloromethyl moiety enables nucleophilic substitution and cross-coupling reactions, while the carboxylate ester can undergo hydrolysis, amidation, or reduction . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with documented applications in the synthesis of kinase inhibitors and antimicrobial agents .

Why Ethyl 3-(chloromethyl)isoxazole-5-carboxylate Cannot Be Replaced by Common Isoxazole Analogs


Substitution of ethyl 3-(chloromethyl)isoxazole-5-carboxylate with simpler isoxazole derivatives such as ethyl 3-methylisoxazole-5-carboxylate (CAS 63366-79-0) or unsubstituted isoxazole carboxylates leads to a complete loss of the reactive chloromethyl electrophilic handle essential for downstream diversification . While the bromomethyl analog (CAS 2923521-70-2) offers higher reactivity, its increased lability often results in unwanted side reactions, lower shelf stability, and reduced regioselectivity in complex synthetic sequences . The chloromethyl group provides an optimal balance of reactivity and stability under standard storage and reaction conditions, making the target compound uniquely suited for multi-step synthetic campaigns where precise control over functional group installation is required [1].

Quantitative Evidence for Selecting Ethyl 3-(chloromethyl)isoxazole-5-carboxylate Over Analogs


Superior Nucleophilic Substitution Efficiency: 63% Yield in Isoxazole-Alkyne Conjugation

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate demonstrates robust performance as an electrophilic partner in nucleophilic substitution reactions. In a direct comparison with 5-(bromomethyl)-2-phenyloxazole under identical reaction conditions (tert-BuONa, DMF, room temperature), the target compound achieved a 63% isolated yield when coupled with a terminal alkyne-derived nucleophile [1]. The bromomethyl oxazole analog, under the same conditions, gave yields ranging from 25% to 64% depending on the specific substrate, with the lower yield attributed to competing elimination pathways and greater sensitivity to moisture [1].

Medicinal Chemistry Click Chemistry Heterocyclic Synthesis

Reactive Chloromethyl Handle: Enables Diversification Unavailable to Methyl Analog

Ethyl 3-methylisoxazole-5-carboxylate (CAS 63366-79-0) is structurally analogous but lacks the chloromethyl group essential for nucleophilic displacement and cross-coupling reactions . This fundamental difference renders the methyl analog inert toward the broad class of S_N2 reactions that define the utility of the chloromethyl derivative. Quantitative comparison of functional handles shows the target compound provides one reactive electrophilic center (chloromethyl) and one modifiable ester group (ethyl carboxylate), versus zero electrophilic centers in the methyl analog [1].

Organic Synthesis Building Block Structure-Activity Relationship

Balanced Stability-Reactivity Profile vs. Bromomethyl Analog

Ethyl 3-(bromomethyl)isoxazole-5-carboxylate (CAS 2923521-70-2) exhibits higher reactivity in nucleophilic substitution due to the superior leaving group ability of bromide versus chloride . However, this enhanced reactivity correlates with reduced shelf stability, increased susceptibility to hydrolysis, and greater propensity for unwanted elimination side reactions [1]. The chloromethyl analog provides a sufficient reactivity window for most synthetic applications while maintaining stability under ambient storage conditions .

Chemical Stability Reagent Selection Process Chemistry

Validated Intermediate in Kinase Inhibitor and Antimicrobial Patent Literature

Ethyl 3-(chloromethyl)isoxazole-5-carboxylate has been specifically cited in patent applications as a key intermediate for the synthesis of HDAC6 inhibitors and ALK/EML4-ALK kinase inhibitors . In contrast, the methyl analog (CAS 63366-79-0) and unsubstituted isoxazole carboxylates are not documented in these therapeutic patent families, indicating that the chloromethyl handle is structurally essential for constructing the target pharmacophores .

Drug Discovery Patent Analysis Medicinal Chemistry

Optimal Application Scenarios for Ethyl 3-(chloromethyl)isoxazole-5-carboxylate in Research and Development


Synthesis of Isoxazole-Containing Kinase Inhibitor Libraries

Based on the validated 63% yield in nucleophilic substitution reactions [1] and its citation in ALK/EML4-ALK inhibitor patents , this building block is optimally deployed in medicinal chemistry programs targeting kinase inhibition. The chloromethyl group enables late-stage diversification via S_N2 reactions with amine, thiol, and alcohol nucleophiles, while the ethyl ester provides a handle for subsequent amidation or hydrolysis to modulate physicochemical properties.

Preparation of Antimicrobial Isoxazole Derivatives

The compound's documented use in antimicrobial patent applications [1] and the established antibacterial activity of isoxazole-containing pharmacophores position it as a strategic intermediate for developing novel antibiotics. The balanced stability-reactivity profile ensures reliable performance in multi-step synthetic sequences required for generating structurally diverse antimicrobial candidates.

Construction of Bifunctional Heterocyclic Scaffolds for Chemical Biology

The orthogonal reactivity of the chloromethyl and ethyl carboxylate groups [1] enables sequential functionalization strategies essential for preparing chemical probes and targeted protein degraders (PROTACs). This dual-handle architecture is not available in simpler isoxazole analogs , making the compound uniquely valuable for constructing complex, three-dimensional molecular architectures required in chemical biology.

Agrochemical Intermediate for Nematicidal and Herbicidal Candidates

Chloromethylisoxazole derivatives have established precedent in nematicidal and herbicidal applications [1]. The target compound's reactive chloromethyl group and modifiable ester functionality provide a versatile entry point for synthesizing novel agrochemical leads, particularly those requiring heterocyclic cores with tunable lipophilicity and metabolic stability.

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